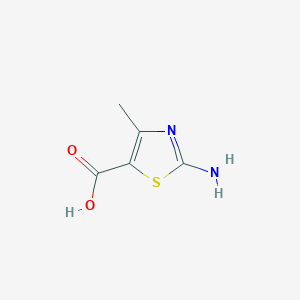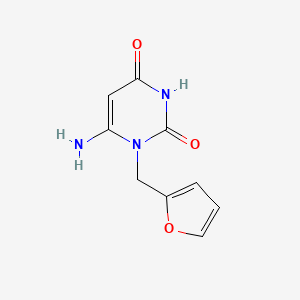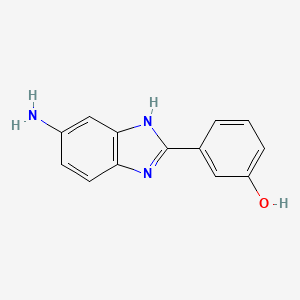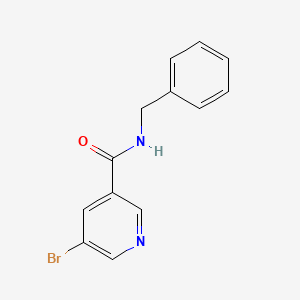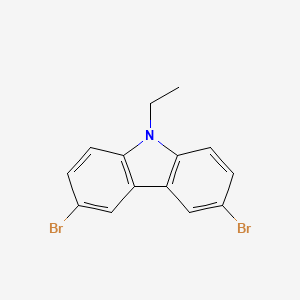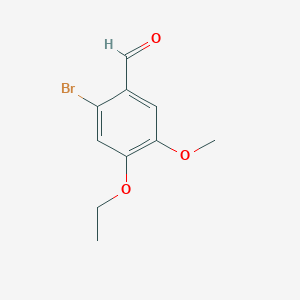
2-Bromo-4-ethoxy-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related compounds involves multi-step reactions with specific conditions to achieve high yields and purity. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification resulted in an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008). Similarly, the synthesis of o-ethoxybenzaldehyde from o-hydroxybenzaldehyde, primary amine, and bromoethane through a simple two-step reaction under mild conditions yielded up to 83%, demonstrating the efficiency of the synthesis process (Zhang Zhan-ji, 2014).
Molecular Structure Analysis The molecular structures of related compounds have been determined by X-ray diffraction, revealing almost planar molecules with the presence of bulky substituents not leading to significant changes in the conformation (Y. Chumakov et al., 2014). The study on 5-bromo-2-methoxybenzaldehyde (BMB) using density functional theory (DFT) highlighted the most stable conformer and provided insights into electronic properties and molecular orbital simulations (V. Balachandran et al., 2013).
Chemical Reactions and Properties Chemical reactions involving related compounds include the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium-based catalyst system, highlighting the versatility and reactivity of these compounds (Ken Kokubo et al., 1999). Another example is the palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, showcasing the potential for creating complex molecules (C. Cho et al., 2004).
Physical Properties Analysis The study of physical properties, such as the spectroscopic analysis of 5-bromo-2-methoxybenzaldehyde (BMB), sheds light on the compound's stability and behavior in different environments. The analysis includes FT-IR, FT-Raman spectral properties, and thermodynamics functions, providing a comprehensive understanding of the compound's characteristics (V. Balachandran et al., 2013).
Chemical Properties Analysis The chemical properties of related compounds, such as reactivity and interaction with other molecules, are crucial for understanding their potential applications. For instance, the reaction of 2-hydroxybenzaldehydes with various internal and terminal alkynes demonstrates the compounds' ability to undergo specific chemical transformations, providing valuable insights into their chemical behavior (Ken Kokubo et al., 1999).
Applications De Recherche Scientifique
Synthesis and Characterization
2-Bromo-4-ethoxy-5-methoxybenzaldehyde and its derivatives are often used in the synthesis of various organic compounds. For example, Katritzky et al. (2000) demonstrated the preparation of 2-alkoxy-5-methoxybenzaldehydes through direct O-alkylation, resulting in novel compounds (Katritzky et al., 2000). Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate was reported by Chen Bing-he (2008), highlighting the transformation process of this compound (Chen Bing-he, 2008).
Antioxidant Activity
In the field of antioxidant research, compounds derived from 2-Bromo-4-ethoxy-5-methoxybenzaldehyde have been synthesized and evaluated. Chairul Rijal et al. (2022) synthesized derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde and tested their antioxidant activities, providing insights into their potential applications in this area (Chairul Rijal et al., 2022).
Crystallography and Chemical Analysis
The compound and its derivatives have been subjects of study in crystallography and chemical analysis. Chumakov et al. (2014) analyzed the crystal structures of related compounds, which can provide insights into the physical and chemical properties of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Chumakov et al., 2014). Otterlo et al. (2004) discussed the unforeseen formation of related benzaldehyde compounds through bromination, contributing to the understanding of its chemical behavior (Otterlo et al., 2004).
Spectroscopy and Dynamics
Ribeiro-Claro et al. (2021) provided insights into the vibrational dynamics of related compounds like 4-ethoxybenzaldehyde using spectroscopy, which can be relevant for understanding the physical properties of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Ribeiro-Claro et al., 2021).
Propriétés
IUPAC Name |
2-bromo-4-ethoxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOXYYVXSGMMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284709 |
Source


|
| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
CAS RN |
56517-31-8 |
Source


|
| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56517-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

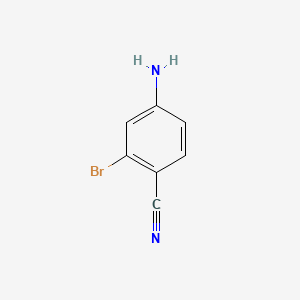
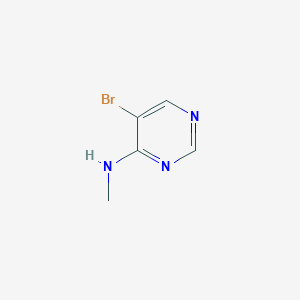

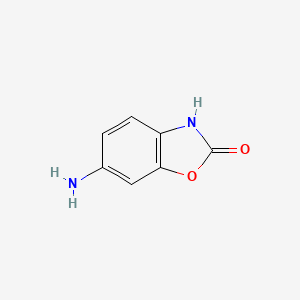
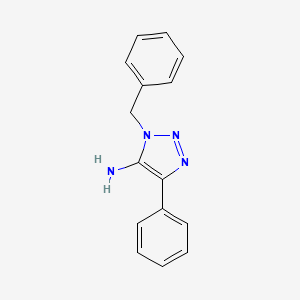
![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
